Quinoline, 3-[(trifluoromethyl)thio]-
Description
Quinoline, 3-[(trifluoromethyl)thio]- is a sulfur-containing quinoline derivative featuring a trifluoromethylthio (-SCF₃) group at the 3-position of the heteroaromatic ring. The trifluoromethyl group is known to enhance lipophilicity, metabolic stability, and electronic effects, while the thioether linkage (-S-) may influence redox reactivity and intermolecular interactions . Such structural modifications make this compound relevant to medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H6F3NS |
|---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
3-(trifluoromethylsulfanyl)quinoline |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)15-8-5-7-3-1-2-4-9(7)14-6-8/h1-6H |
InChI Key |
XSNOGYIVZWWJON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride . This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of 3-((Trifluoromethyl)thio)quinoline may involve large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 3-((Trifluoromethyl)thio)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their chemical and biological properties .
Scientific Research Applications
3-((Trifluoromethyl)thio)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((Trifluoromethyl)thio)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to increased efficacy. The compound may inhibit enzymes or disrupt cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include quinoline derivatives with trifluoromethyl (-CF₃) or other substituents at different positions. The table below highlights critical distinctions:
Positional Effects on Reactivity and Bioactivity
- Position 3 (Target Compound): The -SCF₃ group likely increases electrophilicity at adjacent carbons, facilitating nucleophilic substitutions. Comparatively, 3-(Trifluoromethyl)quinoline () shows versatility in forming N-oxides and dihydroquinoline derivatives, suggesting similar reactivity for the thio analog .
- Position 2 vs. 3: Substitution at position 2 (e.g., 2-(Trifluoromethyl)quinoline) enhances antimicrobial activity due to proximity to the heteroatom, while position 3 substitution may favor anticancer applications .
- Position 8: Distal CF₃ substitution (e.g., 8-(Trifluoromethyl)quinoline) reduces steric hindrance, improving interactions with hydrophobic enzyme pockets .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The -SCF₃ group in Quinoline, 3-[(trifluoromethyl)thio]- may confer higher logP values compared to -CF₃ analogs, enhancing membrane permeability .
- Metabolic Stability : Trifluoromethyl groups generally resist oxidative degradation, while thioethers may undergo sulfoxidation, affecting metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
